molecular formula C12H16N2S B5215172 1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea

1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea

Cat. No.: B5215172
M. Wt: 220.34 g/mol
InChI Key: MHZOYNKHPVSPPK-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a 3,5-dimethylphenyl group and a prop-2-en-1-yl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with an appropriate allylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)-3-phenylthiourea
  • 1-(3,5-Dimethylphenyl)-3-ethylthiourea
  • 1-(3,5-Dimethylphenyl)-3-methylthiourea

Uniqueness

1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea is unique due to the presence of the prop-2-en-1-yl group, which imparts specific reactivity and properties to the compound. This structural feature allows for unique interactions with biological targets and contributes to its distinct chemical behavior compared to other thiourea derivatives.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-4-5-13-12(15)14-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZOYNKHPVSPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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